REACTION_CXSMILES
|
C(Cl)(Cl)Cl.[CH3:5][C:6]1[CH:7]([OH:16])[CH:8]([OH:15])[CH:9]([C:12]([CH3:14])=[CH2:13])[CH2:10][CH:11]=1>C(Cl)Cl>[CH3:5][C:6]1[C@@H:7]([OH:16])[C@H:8]([OH:15])[C@H:9]([C:12]([CH3:14])=[CH2:13])[CH2:10][CH:11]=1
|
Name
|
epoxide
|
Quantity
|
945 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(C(C(CC1)C(=C)C)O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour under room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
stiffing continuously, into a suspension of 2 g
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
WASH
|
Details
|
rinsed by ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was separated by column chromatography
|
Type
|
CUSTOM
|
Details
|
270 mg (29%) of (1R,2R,6s)-1a (ee 94%, ([α]D27=−84.0 (c 3.47, CHCl3)) was obtained as a result
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC=1[C@H]([C@@H]([C@@H](CC1)C(=C)C)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |